
2-(2,4-Dichlorophenyl)-4,7-dihydro-1,3-dioxepine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “2-(2,4-Dichlorophenyl)-4,7-dihydro-1,3-dioxepine” is a complex organic molecule. It contains a dioxepine ring, which is a seven-membered ring with two oxygen atoms, and a dichlorophenyl group, which is a phenyl ring substituted with two chlorine atoms .
Synthesis Analysis
The synthesis of complex organic molecules often involves multiple steps, each requiring specific reagents and conditions. For example, the synthesis of 2,4-dichloroacetophenone involves acylation, hydrolysis, washing, distillation, and crystallization .Molecular Structure Analysis
The molecular structure of a compound can be determined using various spectroscopic techniques, such as nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy . X-ray crystallography can also provide detailed information about the three-dimensional arrangement of atoms in a molecule .Chemical Reactions Analysis
The chemical reactions of a compound can be studied using various techniques. For example, the nitration process of a related compound, 2-(2,4-dichloro-5-nitrophenyl)-4-(difluoromethyl)-5-methyl-1,2,4-triazol-3-one, was studied in a continuous flow microreactor system .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be determined using various techniques. For example, the properties of 2,4-dichlorophenol, a related compound, include a molecular formula of C6H4Cl2O and an average mass of 163.001 Da .Applications De Recherche Scientifique
- Importance : Sulfentrazone is effective against annual broad-leaved weeds, grasses, and sulfonylurea-resistant weeds. The continuous flow microreactor system significantly improves the nitration process for this intermediate, enhancing reaction efficiency and yield .
- Methods : Sequential electro-Fenton oxidation (EFO) processes have been explored to efficiently degrade this compound .
- Stability : The interaction score indicates robust and advantageous binding affinity, suggesting stability .
Herbicide Synthesis
Environmental Degradation Studies
Molecular Docking and Binding Studies
Impurity in Fungicide Synthesis
Chemical Reagents and Intermediates
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
2-(2,4-dichlorophenyl)-4,7-dihydro-1,3-dioxepine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10Cl2O2/c12-8-3-4-9(10(13)7-8)11-14-5-1-2-6-15-11/h1-4,7,11H,5-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJRSHECEUIFNQQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CCOC(O1)C2=C(C=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10Cl2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,4-Dichlorophenyl)-4,7-dihydro-1,3-dioxepine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


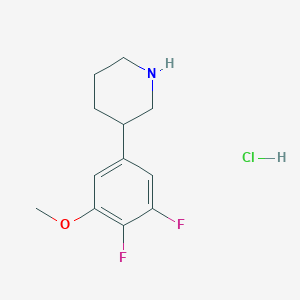
![1-[5-acetyl-3-(4-methylphenyl)-6-(3-nitrophenyl)-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-7-yl]ethanone](/img/structure/B2832841.png)


![N-(3,5-dimethylphenyl)-2-[[5-(3,4-dimethylphenyl)sulfonyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2832846.png)

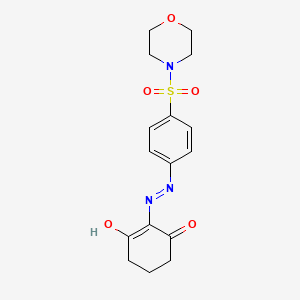
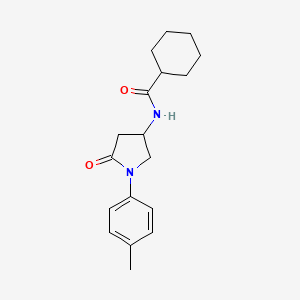
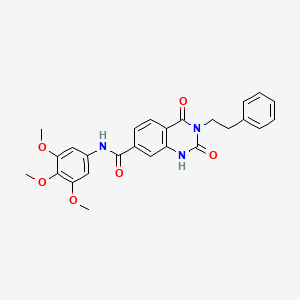
![[1-(2,5-Dichlorophenyl)propyl]amine hydrochloride](/img/structure/B2832855.png)
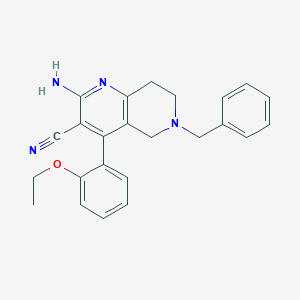
![(S)-tert-Butyl 3-[(2-methylpropyl)amino]piperidine-1-carboxylate](/img/structure/B2832857.png)